ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, providing insights into the chemistry of such molecules.
Synthesis Analysis
The synthesis of imidazole derivatives often involves multicomponent reactions or one-pot synthesis methods. For instance, a one-pot synthesis method was described for the preparation of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates using Ni(NO3)2.6H2O as a homogeneous catalyst . Similarly, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate was synthesized via a three-component reaction in good yields . These methods highlight the efficiency and versatility of the synthesis approaches for imidazole derivatives, which could be applicable to the synthesis of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and FT-Raman, as well as X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined by X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Density functional theory (DFT) calculations are also employed to study the electronic properties and stability of these molecules, as seen in the study of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate . These analytical methods would be essential for the molecular structure analysis of ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate.
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions, including aza-alkylation and intramolecular Michael cascade reactions. For instance, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate was prepared using such reactions . The reactivity of these compounds can lead to the formation of complex structures with potential biological activity. The chemical reactions involving ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate would likely be influenced by the presence of the bromo and dichloro substituents, which could affect its reactivity and the types of reactions it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as thermal stability and electronic properties, are crucial for their practical applications. The thermal stability of a related compound was evaluated using TGA and DSC, showing stability above 249.8°C . Quantum chemical parameters obtained under DFT calculations can provide insights into the reactivity and stability of these molecules. The presence of substituents like bromo and dichloro groups in ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate would influence its physical and chemical properties, potentially affecting its melting point, solubility, and reactivity.
properties
IUPAC Name |
ethyl 2-(2-bromo-4,5-dichloroimidazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrCl2N2O2/c1-2-14-4(13)3-12-6(10)5(9)11-7(12)8/h2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWSCWUMEQDCMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(N=C1Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381178 |
Source
|
Record name | Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate | |
CAS RN |
154082-06-1 |
Source
|
Record name | Ethyl (2-bromo-4,5-dichloro-1H-imidazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.